molecular formula C14H20S B14633142 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol CAS No. 54007-83-9

2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol

Cat. No.: B14633142
CAS No.: 54007-83-9
M. Wt: 220.38 g/mol
InChI Key: LEANBRZVZPJELI-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and interesting molecule for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the reaction of appropriate cyclopentane derivatives with thiolating agents. One common method is the reaction of 2,2,5-trimethyl-1-phenylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and other electrophilic species, influencing biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanethiol: A simpler thiol with a cyclopentane ring.

    2,2,5-Trimethylcyclopentane-1-thiol: Lacks the phenyl group.

    1-Phenylcyclopentane-1-thiol: Lacks the methyl groups.

Uniqueness

2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring with three methyl groups and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

54007-83-9

Molecular Formula

C14H20S

Molecular Weight

220.38 g/mol

IUPAC Name

2,2,5-trimethyl-1-phenylcyclopentane-1-thiol

InChI

InChI=1S/C14H20S/c1-11-9-10-13(2,3)14(11,15)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3

InChI Key

LEANBRZVZPJELI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C2=CC=CC=C2)S)(C)C

Origin of Product

United States

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